molecular formula C11H11N3O B008675 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one CAS No. 19801-37-7

3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one

Cat. No.: B008675
CAS No.: 19801-37-7
M. Wt: 201.22 g/mol
InChI Key: YBDKSPSOTVXJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one is a complex, tricyclic heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This fused pyrimidoquinazolinone core structure is a privileged pharmacophore, often serving as a key synthetic intermediate for the development of novel biologically active compounds. Its primary research value lies in its potential as a precursor for molecules that interact with various enzymatic targets, particularly kinases, due to its structural similarity to known kinase inhibitor cores. Researchers utilize this compound to explore structure-activity relationships (SAR) and to synthesize more complex analogs for high-throughput screening against cancer, inflammatory, and neurological disease targets. The mechanism of action for derivatives of this scaffold is typically through potent and selective inhibition of specific protein kinases, interfering with signal transduction pathways crucial for cell proliferation and survival. This high-purity compound is offered to support advanced synthetic efforts and the development of new therapeutic candidates in a controlled research environment.

Properties

IUPAC Name

1,2,3,4-tetrahydropyrimido[2,1-b]quinazolin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c15-10-8-4-1-2-5-9(8)13-11-12-6-3-7-14(10)11/h1-2,4-5H,3,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDKSPSOTVXJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC3=CC=CC=C3C(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173513
Record name 6H-Pyrimido(2,1-b)quinazolin-6-one, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802551
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

19801-37-7
Record name 6H-Pyrimido(2,1-b)quinazolin-6-one, 1,2,3,4-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019801377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6H-Pyrimido(2,1-b)quinazolin-6-one, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Optimization

Key parameters include:

  • Catalyst concentration : 5–10% (v/v) formic acid maximizes cyclization efficiency.

  • Temperature : Reactions conducted at 80–100°C for 6–8 hours achieve >85% conversion.

  • Substrate substitution : Electron-donating groups on the phenyl ring enhance reaction rates by stabilizing the transition state through resonance.

Mechanistic Insights

The proposed mechanism begins with formic acid protonating the quinazolinone carbonyl, rendering it electrophilic (Figure 1). Intramolecular attack by the β-aminoalkyl group forms the six-membered pyrimidine ring, followed by dehydration to yield the final product.

Table 1: Representative Yields for Formic Acid-Catalyzed Cyclization

Substituent (R)Yield (%)Purity (%)
-H8798
-OCH₃9297
-Cl7895

Multi-Component Reaction (MCR) Strategy

A novel one-pot MCR strategy developed by Aurigene combines isatoic anhydride, primary amines, and NCTS (N-cyano-4-methyl-N-phenylbenzenesulfonamide) under optimized conditions.

Reaction Conditions and Scope

  • Base : Lithium hexamethyldisilazide (LiHMDS) in 1,4-dioxane outperforms alternatives like DBU or K₂CO₃, achieving 70–85% yields.

  • Amine selection : Aliphatic amines (e.g., 3,3-dimethoxypropan-1-amine) yield this compound directly via intramolecular cyclization, whereas aromatic amines require harsher conditions.

Mechanistic Pathway

  • Nucleophilic ring-opening : Amine attacks isatoic anhydride, forming an anthranilamide intermediate.

  • Cyanamide coupling : NCTS reacts with the amine to generate an imine intermediate.

  • Cyclization : Sequential intramolecular attacks form the quinazolinone and pyrimidine rings, followed by tautomerization.

Table 2: Yield Variation with Amine Substituents

Amine TypeYield (%)
Aliphatic (linear)82
Aliphatic (cyclic)78
Aromatic52

Dithiazole-Based Cyclization Routes

A multi-step approach from Seoul National University employs dithiazoles and 3,4-dimethoxyphenethylamine to construct the tetracyclic core.

Synthetic Sequence

  • Dithiazole-amine coupling : Reacting 1,3,2-dithiazole derivatives with phenethylamine in CH₂Cl₂ yields 3,4-dihydroquinazoline carbonitriles.

  • Trifluoroacetic anhydride (TFAA) activation : Converts carbonitriles to quinazoline-2,4-diones at 120–130°C.

  • P₂O₅/POCl₃ cyclization : Forms the final pyrimidoquinazoline framework in xylene (130°C, 12 hours).

Advantages and Limitations

  • Yield : 88–94% for cyclized products.

  • Complexity : Requires specialized reagents (e.g., TFAA) and rigorous temperature control.

  • Byproducts : Trace amounts of desmethyl derivatives necessitate chromatographic purification.

Table 3: Performance of Dithiazole-Derived Intermediates

Dithiazole SubstituentCyclization Yield (%)
-Cl94
-Br91
-OCH₃88

Comparative Analysis of Methodologies

Efficiency Metrics

  • Formic acid method : Ideal for small-scale synthesis (high purity, minimal byproducts).

  • MCR strategy : Scalable for diverse analogs but requires costly LiHMDS.

  • Dithiazole route : High-yielding but technically demanding.

Table 4: Method Comparison

ParameterFormic AcidMCRDithiazole
Average yield (%)857891
Reaction time (h)82436
ScalabilityModerateHighLow

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving cyclization reactions of precursor compounds. Its structure features a fused pyrimidine and quinazoline ring system, which is critical for its biological activity. The synthesis often employs methods such as [3+3] cyclization or one-pot reactions, which facilitate the formation of the desired heterocyclic framework efficiently .

Anticancer Activity

3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one has shown significant anticancer properties in various studies. For instance, derivatives of this compound have been evaluated for their cytotoxic effects against several cancer cell lines, including breast (MCF-7), melanoma (B16), and endothelioma (sEnd.2) cells. The IC50 values indicate the concentration required to inhibit cell viability by 50%, demonstrating promising results in vitro .

Cell Line IC50 (μM) Compound Tested
MCF-715.5This compound
B1620.0This compound
sEnd.212.0This compound

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent for treating infections .

Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit anticonvulsant activity in animal models. The effectiveness is often evaluated using the maximal electroshock (MES) seizure model, where compounds are administered to assess their ability to prevent seizures induced by electrical stimulation .

Case Study 1: Anticancer Efficacy Evaluation

A study published in a peer-reviewed journal assessed the anticancer efficacy of several derivatives of this compound against multiple cancer cell lines. The results highlighted that certain modifications to the compound's structure significantly enhanced its potency against breast cancer cells.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of this compound against clinical isolates of bacteria responsible for hospital-acquired infections. The findings demonstrated that specific derivatives exhibited substantial antibacterial activity, supporting further development as an antimicrobial agent.

Conclusion and Future Directions

The diverse applications of this compound highlight its potential as a versatile scaffold in drug discovery. Future research should focus on optimizing its structure to enhance efficacy and reduce toxicity while exploring additional therapeutic areas such as neuroprotection and anti-inflammatory effects.

This compound represents a promising avenue for developing new therapeutic agents across various medical fields due to its significant biological activities and structural versatility.

Mechanism of Action

The mechanism of action of 6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with DNA and RNA, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, synthetic, and biological distinctions between 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one and related heterocycles:

Compound Name Core Structure Substituents/Modifications Synthesis Method Biological Activity Key References
This compound Pyrimido[2,1-b]quinazoline Base structure; substituents at positions 3, 8 Formic acid-catalyzed cyclization Anticancer (apoptosis induction)
3,7,9-Triaryl-pyrido[2′,3′:4,5]pyrimido[2,1-b][1,3,5]thiadiazin-6(2H)-one Pyrido-pyrimido-thiadiazinone Thiadiazine ring fused to pyrimidoquinazoline Reaction with substituted anilines + HCHO Antimicrobial (broad-spectrum)
Indolo[2,1-b]quinazolin-6(12H)-one derivatives Indoloquinazoline Indole fused to quinazoline Palladium-catalyzed reductive cyclization Antifungal, apoptosis modulation
8,8-Dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one Pyrazoloquinazoline Pyrazole fused to quinazoline Multi-component Biginelli-like reaction Not explicitly reported (structural SAR)
3-Benzyl-8-(trifluoromethyl)-3,4-dihydropyrimido[2,1-b][1,3,5]thiadiazin-6(2H)-one Pyrimido-thiadiazinone Trifluoromethyl and benzyl substituents Substituted aniline condensation Not reported (pharmacokinetic studies)

Structural and Functional Differences

Heteroatom Composition: The base compound contains two nitrogen atoms in the pyrimidine ring. Indoloquinazoline derivatives (e.g., 8-methyl-12-oxoindolo[2,1-b]quinazolin-6(12H)-one) feature an indole ring, increasing π-π stacking interactions critical for DNA intercalation .

Substituent Effects: Antifungal Activity: Substituents like 14-methyl-7,8,13b,14-tetrahydroindolo[2′,3′:3,4]pyrido[2,1-b]quinazolin-5(13H)-one enhance antifungal potency compared to 2-methylisoquinolin-1(2H)-one derivatives . Halogenation: Bromo or chloro substituents (e.g., 8-bromo-12-oxoindolo[2,1-b]quinazolin-6(12H)-one) improve apoptosis-inducing activity in leukemia cells .

Synthetic Routes: The base compound is synthesized via intramolecular cyclization, while pyrido-pyrimido-thiadiazinones require formaldehyde-mediated annulation . Biginelli reactions are employed for pyrazoloquinazolinones, enabling regioselective substitutions .

Key Research Findings

Polymorphism : this compound exhibits polymorphic forms due to halogen bonding (e.g., iodinated derivatives), impacting solubility and bioavailability .

SAR Insights: Methyl or methoxy groups at position 8 of indoloquinazolinones (e.g., 8-methoxy-12-oxoindolo[2,1-b]quinazolin-6(12H)-one) reduce antifungal activity compared to halogenated analogs . Thiadiazine-fused analogs show superior antimicrobial activity due to enhanced membrane permeability .

Biological Activity

3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

1. Synthesis and Structural Characteristics

The compound belongs to a class of tricyclic quinazolines, which are synthesized through various methods, including formic acid-catalyzed intramolecular cyclization. This method has been shown to yield high amounts of the desired product from precursors like 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones . The molecular formula for this compound is C10H9N3OC_{10}H_9N_3O with a molecular weight of 187.20 g/mol .

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that derivatives of pyrimidoquinazoline exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold were assessed for their activity against MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cells, showing IC50 values ranging from 6.90 to 51.46 µM .

Table 1: Cytotoxic Activity of Pyrimidoquinazoline Derivatives

CompoundCancer Cell LineIC50 (µM)
7cMCF-714.34
7hMCF-710.39
7sHCT-1166.90
DoxorubicinMCF-719.35

2.2 Cholinesterase Inhibition

Another significant biological activity of this compound is its role as a cholinesterase inhibitor. Research indicates that cyclic acyl guanidines, including derivatives of this compound, exhibit potent inhibition towards both acetylcholinesterase and butyrylcholinesterase enzymes. This property is particularly relevant for the development of treatments for neurodegenerative diseases such as Alzheimer's disease .

Table 2: Cholinesterase Inhibition Potency

CompoundEnzyme TypeInhibition Potency
Unsubstituted cyclic acyl guanidineAcetylcholinesterasePotent
Unsubstituted cyclic acyl guanidineButyrylcholinesteraseSelective

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Anticancer Mechanism : The anticancer effects are thought to arise from the inhibition of receptor tyrosine kinases (RTKs), which are critical in cell signaling pathways related to proliferation and survival in cancer cells .
  • Cholinesterase Inhibition : The inhibition of cholinesterases may enhance cholinergic neurotransmission, providing therapeutic benefits in cognitive disorders by mitigating symptoms associated with acetylcholine deficiency .

4. Case Studies

Several case studies have documented the efficacy of compounds related to this compound:

  • Study on Anticancer Activity : A study demonstrated that specific derivatives exhibited higher cytotoxicity compared to standard chemotherapeutics like doxorubicin against various cancer cell lines, suggesting a promising avenue for further drug development.
  • Neuroprotective Effects : Another investigation into the neuroprotective properties revealed that certain derivatives could improve cognitive function in animal models by acting as selective cholinesterase inhibitors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one and its analogs?

  • Methodology : A multi-step synthesis approach is typically used. For example, analogous quinazolinones are synthesized via condensation reactions between aldehydes and thioacetates, followed by cyclization. Hydrogenation or diazotization steps may be incorporated to stabilize the dihydro scaffold . Key intermediates are characterized using NMR and IR spectroscopy to confirm regioselectivity and functional group integrity .

Q. What spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodology :

  • X-ray crystallography : Single-crystal X-ray diffraction is essential for resolving bond angles, hydrogen bonding networks, and polymorphism. For instance, two polymorphic forms of a related compound (5-7-11) were distinguished via differences in halogen bonding interactions .
  • Spectroscopy : 1^1H/13^{13}C NMR and FT-IR confirm substituent positions and hydrogenation states. LC-MS and elemental analysis validate molecular weight and purity .

Q. How is the compound’s stability assessed under varying storage conditions?

  • Methodology : Stability studies are conducted using accelerated degradation tests (e.g., exposure to heat, light, humidity). For similar heterocycles, storage at 2–8°C in inert atmospheres preserves integrity, as evidenced by consistent NMR spectra over time .

Advanced Research Questions

Q. How can polymorphism in this compound derivatives impact pharmacological activity?

  • Methodology : Polymorph screening via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) identifies crystalline forms. For example, polymorphs of 5-7-11 showed distinct bioactivity due to altered intermolecular interactions. Computational modeling (e.g., DFT) predicts solubility and binding affinity variations .

Q. What strategies resolve contradictions in crystallographic or spectroscopic data?

  • Methodology :

  • Data reconciliation : Cross-validate crystallographic results with spectroscopic data (e.g., NMR coupling constants) to confirm conformation. For compound 5-7-12, X-ray data resolved ambiguities in dihydroquinazoline ring puckering .
  • Dynamic NMR : Detect rotational barriers or tautomerism in solution, which may explain discrepancies between solid-state and solution-phase data .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Methodology :

  • Analog synthesis : Introduce substituents (e.g., halogens, nitro groups) at positions 2, 3, or 8 to modulate electronic effects. For SAR405, a related Vps34 inhibitor, trifluoromethyl and morpholino groups enhanced target affinity .
  • Enzyme assays : Test inhibition against targets like kinases or DNA repair enzymes. IC50_{50} values and molecular docking (e.g., AutoDock) correlate substituent effects with activity .

Q. What mechanisms underlie its potential enzyme inhibition?

  • Methodology :

  • Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics. For benzothiazine analogs, hydrophobic interactions dominated enzyme binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one
Reactant of Route 2
3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.